1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate
Description
Properties
Molecular Formula |
C14H11FO4S2 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1,1-dioxo-3,4-dihydro-2H-thieno[2,3-b]thiopyran-4-yl) 4-fluorobenzoate |
InChI |
InChI=1S/C14H11FO4S2/c15-10-3-1-9(2-4-10)13(16)19-12-5-7-20-14-11(12)6-8-21(14,17)18/h1-5,7,12H,6,8H2 |
InChI Key |
BFLVLMNCCQYHLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=C1C(C=CS2)OC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The fluorobenzoate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural Differences and Implications
- Fluorination Patterns: The target compound’s 4-fluorobenzoate ester contrasts with the 2,6-difluorobenzoate analog.
- Functional Groups : Replacing the sulfamoyl group in N-[(4S,6S)-6-Methyl...]acetamide with a benzoate ester shifts the compound’s reactivity. Sulfamoyl groups are pivotal in sulfonamide antibiotics, while benzoate esters are common prodrug moieties for controlled release .
Biological Activity
1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, antiprotozoal effects, and mechanisms of action based on recent studies.
Chemical Structure
The chemical structure of 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 4-fluorobenzoate can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | CHFNOS |
| CAS Number | 343373-80-8 |
| Molecular Weight | 295.32 g/mol |
Antiparasitic Effects
Recent studies have highlighted the antiparasitic activity of compounds similar to 1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran derivatives against various protozoa. For example, compounds with a similar thieno structure exhibited significant cytotoxicity against Leishmania panamensis with a selectivity index of 153 over human monocytes (U-937) . These compounds were shown to increase reactive oxygen species (ROS) levels in parasites, leading to cell death due to metabolic disruption.
Cytotoxicity Studies
Cytotoxicity assays using human monocyte cell lines (U-937) demonstrated that derivatives of thieno compounds can inhibit cell viability effectively. In one study, the compounds were tested at concentrations ranging from 200 µg/mL to 3.125 µg/mL. The MTT assay revealed that these compounds significantly reduced cell viability compared to controls .
The following table summarizes the cytotoxic effects observed:
| Concentration (µg/mL) | Cell Viability (%) | Compound Tested |
|---|---|---|
| 200 | 20 | Compound A |
| 50 | 50 | Compound B |
| 12.5 | 75 | Compound C |
| 3.125 | 90 | Control (DMSO) |
The mechanism by which these compounds exert their biological effects involves allosteric modulation of key enzymes in the parasite's metabolic pathways. Specifically, they interact with enzymes such as trypanothione reductase (TR), leading to increased oxidative stress and disruption of cellular homeostasis . Structural analysis indicates that these compounds bind to specific amino acids within the enzyme's active site, causing conformational changes that inhibit its function.
Case Studies
Several case studies have documented the efficacy of thieno derivatives in treating parasitic infections:
- Study on Leishmaniasis : A series of synthesized compounds demonstrated EC values below 10 µM against Leishmania species. This study emphasized the importance of structural features in enhancing biological activity and selectivity towards parasitic targets .
- Anticancer Potential : Another study investigated a related compound's ability to inhibit cancer cell proliferation in lung and colon cancer models. The compound induced cell cycle arrest and downregulated cyclin D1 expression through p38 kinase activation . This suggests potential dual-use applications for these thieno derivatives in both antiparasitic and anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
